Cyclobutyl 4-fluorophenyl ketone
Overview
Description
Cyclobutyl 4-fluorophenyl ketone is a chemical compound that is part of a broader class of organic molecules where a cyclobutyl group is attached to a ketone functional group that is further substituted with a fluorophenyl moiety. This structure is of interest due to its potential applications in pharmaceuticals, materials science, and synthetic organic chemistry.
Synthesis Analysis
The synthesis of cyclobutyl 4-fluorophenyl ketone and related compounds involves various strategies. For instance, intermolecular [4 + 2] cycloaddition reactions have been used to insert carbonyl compounds into cyclobutanone rings, which could be a potential method for synthesizing cyclobutyl ketones . Additionally, the synthesis of related fluorine-containing ketone derivatives has been reported, such as the synthesis of cyclopentadienylmanganesetricarbonyl ketones, which provides insights into the manipulation of fluorine-containing moieties in ketone synthesis . Furthermore, the synthesis of 1-(4-fluorophenyl)-2-(4-pyridyl)cyclopentene from cyclopentanone demonstrates the incorporation of fluorophenyl groups into a carbocyclic framework, which could be adapted for the synthesis of cyclobutyl 4-fluorophenyl ketone .
Molecular Structure Analysis
The molecular structure of cyclobutyl 4-fluorophenyl ketone would be characterized by the presence of a four-membered cyclobutyl ring attached to a ketone group, which is further substituted with a fluorophenyl group. The presence of fluorine is known to influence the electronic properties of the molecule due to its high electronegativity. Studies on related compounds, such as cyclic hyperbranched poly(ether ketone)s derived from 3,5-bis(4-fluorobenzoyl)phenol, provide insights into how fluorine substitution can affect molecular properties .
Chemical Reactions Analysis
Cyclobutyl 4-fluorophenyl ketone could potentially undergo various chemical reactions typical of ketones, such as nucleophilic addition or condensation reactions. The fluorine atom could also influence the reactivity, as seen in the Friedel-Crafts-type cyclization of 2,2-difluorovinyl ketones, which could provide a pathway for the synthesis of fluorinated cyclobutyl ketones . Additionally, the synthesis of 2,4,6-cycloheptatrienyl ketones through different routes, including reactions with organomanganese reagents, highlights the versatility of ketones in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutyl 4-fluorophenyl ketone would be influenced by both the cyclobutyl ring and the fluorophenyl group. The cyclobutyl ring is known for its strain and unique reactivity, while the fluorophenyl group could affect the compound's polarity, boiling point, and stability. The study of cyclic hyperbranched poly(ether ketone)s and their molecular weights provides an example of how the structure can influence physical properties . Moreover, the Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition of 3-alkoxycyclobutanones to aldehydes and ketones demonstrates the reactivity of cyclobutyl ketones under catalytic conditions .
Scientific Research Applications
- Pharmaceutical Research : This compound could be used as a precursor or intermediate in the synthesis of various pharmaceutical drugs .
- Chemical Synthesis : It could be used as a building block in the synthesis of various organic compounds .
- Biochemical Research : This compound could be used in studies related to protein interactions and other biochemical processes .
- Material Science : It could be used in the development of new materials, such as polymers .
- Environmental Studies : This compound could be used in studies related to its environmental impact, such as its degradation or bioaccumulation .
- Analytical Chemistry : It could be used as a reference compound in various analytical techniques, such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy .
Safety And Hazards
Cyclobutyl 4-fluorophenyl ketone may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation and drowsiness or dizziness . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
properties
IUPAC Name |
cyclobutyl-(4-fluorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8/h4-8H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWTUCKAZFNWNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185355 | |
Record name | Cyclobutyl 4-fluorophenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90185355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 4-fluorophenyl ketone | |
CAS RN |
31431-13-7 | |
Record name | Cyclobutyl(4-fluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31431-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutyl-4-fluorophenyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031431137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 31431-13-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125695 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclobutyl 4-fluorophenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90185355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclobutyl 4-fluorophenyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.010 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOBUTYL-4-FLUOROPHENYL KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6LHS7WZM9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.